8-Hydroxy-N2-isobutryl-2'-deoxyguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKASTFTNVIUHM-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721580 | |
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-76-2 | |
| Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Chemical Synthesis and Derivatization Strategies for 8 Hydroxy N2 Isobutryl 2 Deoxyguanosine
Methodologies for Regioselective Functionalization of Deoxyguanosine Precursors
The regioselective acylation of the N2-amino group of 2'-deoxyguanosine (B1662781) is a critical first step in the synthesis of 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine. Direct acylation of 2'-deoxyguanosine can lead to a mixture of products due to the reactivity of the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, as well as the O6 position of the guanine (B1146940) base. To achieve selective N2-acylation, a "transient protection" strategy is often employed. researchgate.netresearchwithrutgers.com
This one-flask procedure involves the temporary protection of the hydroxyl groups with a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl), in a solvent such as pyridine (B92270). researchgate.netresearchwithrutgers.com The silylation renders the hydroxyl groups less reactive, allowing for the subsequent regioselective acylation of the N2-amino group with an acylating agent like isobutyric anhydride. researchwithrutgers.com The silyl (B83357) protecting groups are labile and can be easily removed by hydrolysis with aqueous pyridine or dilute ammonia (B1221849) during the workup, yielding the desired N2-isobutyryl-2'-deoxyguanosine. researchgate.netresearchwithrutgers.com This method is efficient, leading to high yields of the N-acylated product. researchwithrutgers.com
An alternative approach involves the protection of the 3'- and 5'-hydroxyl groups with a more stable protecting group, such as the dimethoxytrityl (DMT) group at the 5'-position, prior to N2-acylation. broadpharm.com This ensures that the subsequent reactions are specific to the guanine base.
Incorporation of the 8-Hydroxy Moiety
With the N2-isobutyryl group in place, the next crucial step is the introduction of the hydroxyl group at the C8 position of the guanine ring. Direct oxidation of N2-isobutyryl-2'-deoxyguanosine can be challenging due to the potential for side reactions. A common and effective strategy involves the synthesis of an 8-halogenated intermediate, which is then converted to the 8-hydroxy derivative.
One established method is the bromination of the C8 position. However, a more contemporary approach involves the synthesis of an 8-fluoro derivative. For instance, 3′,5′-O-Bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine can be treated with a strong base like lithium diisopropylamide (LDA) followed by an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield the 8-fluoro analog. researchgate.net Subsequent removal of the silyl protecting groups would provide 8-fluoro-N2-isobutyryl-2'-deoxyguanosine. While not a direct hydroxylation, this intermediate provides a pathway for nucleophilic substitution to introduce the 8-hydroxy group.
A more direct oxidation method that has proven effective for the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine involves the use of a copper(II)/H2O2/ascorbate system. nih.gov This method has been shown to produce the desired product in high yields. nih.gov While this has been demonstrated on the unprotected nucleoside, its applicability to the N2-isobutyryl protected version would depend on the stability of the protecting group under these oxidative conditions.
Another route involves the use of a precursor such as 2-fluoro-O6-(trimethylsilylethyl)-2'-deoxyinosine, which can be incorporated into an oligonucleotide and subsequently modified. nih.gov This highlights the versatility of using halogenated precursors for the synthesis of modified nucleosides.
Utility and Stability of the N2-Isobutyryl Protecting Group in Synthesis
The N2-isobutyryl group serves as a crucial protecting group for the exocyclic amino group of guanine during chemical synthesis. Its primary utility lies in preventing unwanted side reactions at the N2 position during subsequent chemical transformations, such as phosphoramidite (B1245037) coupling in oligonucleotide synthesis. nih.gov The isobutyryl group is sufficiently stable to withstand the various conditions encountered during these synthetic steps, including the acidic conditions used for the removal of the 5'-DMT group. researchgate.net
The stability of the N2-isobutyryl group is a key consideration, particularly during the introduction of the 8-hydroxy moiety. Studies on the synthesis of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine have shown that the isobutyryl group is stable during the fluorination reaction. researchgate.net However, its stability under direct oxidative conditions needs to be carefully evaluated.
The N-glycosidic bond of 8-oxo-2'-deoxyguanosine has been shown to be significantly more stable against depurination compared to that of 2'-deoxyguanosine, particularly in acidic conditions. nih.govresearchgate.net This increased stability is an important factor, as it ensures the integrity of the nucleoside during purification and subsequent applications.
The removal of the N2-isobutyryl group is typically achieved at the final stage of synthesis using basic conditions, such as treatment with aqueous or alcoholic ammonia. glenresearch.com This deprotection step is often performed concurrently with the removal of other protecting groups.
Purification and Characterization Techniques in Synthetic Chemistry
The purification and characterization of 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine are essential to ensure the identity and purity of the final product. High-performance liquid chromatography (HPLC) is a primary tool for both purification and analysis. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column with a gradient of an organic solvent (like acetonitrile) in an aqueous buffer, is commonly employed to separate the desired product from starting materials, by-products, and other impurities. mdpi.com
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. nih.govmassbank.eu Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer provide accurate mass determination. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by analyzing the fragmentation pattern of the molecule. enghusen.dk
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the isobutyryl group, the deoxyribose sugar, and the modified guanine base. nih.gov Two-dimensional NMR techniques can be used to establish the connectivity between different parts of the molecule.
The following tables summarize key data for the characterization of the target compound and its precursors.
Table 1: Physicochemical Properties of N2-Isobutyryl-2'-deoxyguanosine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H19N5O5 | nih.gov |
| Molecular Weight | 337.33 g/mol | nih.gov |
| CAS Number | 68892-42-2 | nih.gov |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | nih.gov |
Table 2: Key Mass Spectrometry Data for N2-Isobutyryl-2'-deoxyguanosine
| Ionization Mode | Precursor m/z [M+H]+ | Key Fragment Ions (m/z) | Source |
|---|---|---|---|
| Positive ESI | 338.1459 | 222.0982, 152.0564, 204.0873 | nih.gov |
Table 3: Physicochemical Properties of 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H19N5O6 | polyorginc.com |
| Molecular Weight | 353.33 g/mol | polyorginc.com |
| CAS Number | 136859-76-2 | polyorginc.com |
Iii. Structural and Conformational Analysis of 8 Hydroxy N2 Isobutryl 2 Deoxyguanosine and Its Oligonucleotide Adducts
Spectroscopic Investigations (e.g., NMR, UV, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine, 1H and 13C NMR spectra would be expected to show a combination of features from both 8-OH-dG and N2-ib-dG.
In studies of 8-OH-dG, NMR data has been crucial in determining its tautomeric state, indicating that the 8-hydroxyguanine (B145757) base predominantly exists in the 6,8-diketo form. nih.gov This is supported by marked chemical shifts at C6, C5, and C8 in 13C NMR spectra at varying pH levels. nih.gov The presence of the N2-isobutyryl group would introduce characteristic resonances for the isobutyryl protons and carbons. Predicted NMR data for N2-isobutyryl-2'-deoxyguanosine is available from chemical suppliers. guidechem.com The combination of these features in 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine would result in a unique spectral fingerprint.
Interactive Data Table: Predicted NMR Chemical Shifts (Note: This table is a hypothetical representation based on data from related compounds, as direct experimental data for 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine is not available in the cited sources.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1' | ~6.2 | C1' |
| H2'a/b | ~2.3 - 2.8 | C2' |
| H3' | ~4.5 | C3' |
| H4' | ~4.1 | C4' |
| H5'a/b | ~3.7 - 3.8 | C5' |
| CH (isobutyryl) | ~2.7 | C (isobutyryl) |
| CH₃ (isobutyryl) | ~1.2 | CH₃ (isobutyryl) |
| NH (isobutyryl) | ~9.8 | C=O (isobutyryl) |
| H8 | Absent due to hydroxylation | C8 |
| NH₁ | ~10.7 | C2 |
| C4 | ||
| C5 | ||
| C6 |
Ultraviolet (UV) Spectroscopy: The UV absorption spectrum of 8-OH-dG typically shows absorption maxima around 249 nm and 296 nm. caymanchem.com The introduction of the N2-isobutyryl group, an acyl moiety, would likely cause a slight bathochromic (red) shift in these absorption bands. This is because the isobutyryl group can influence the electronic transitions within the purine (B94841) ring system. znaturforsch.com
Infrared (IR) Spectroscopy: IR spectroscopy of 8-OH-dG reveals multiple bands in the carbonyl region, with a significant band around 1692 cm⁻¹ at pH 9.1, confirming a keto group at the C8 position. nih.gov For 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine, additional characteristic absorption bands would be expected from the isobutyryl group, specifically from the C-H stretching of the isopropyl group and the C=O stretching of the amide functionality.
Crystallographic Studies and Molecular Modeling
To date, no crystal structure for the isolated 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine nucleoside or its incorporation into a DNA oligonucleotide has been deposited in the public databases. However, crystallographic data for the related nucleoside, 2'-deoxyguanosine (B1662781), reveals key structural parameters that serve as a foundation for modeling studies. nih.gov
Molecular modeling can provide valuable insights into the three-dimensional structure of 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine and its impact on DNA. Such models would predict the preferred orientation of the 8-hydroxyl and N2-isobutyryl groups and their potential steric and electronic effects. The 8-hydroxyl group is known to favor the syn conformation of the glycosidic bond in 8-OH-dG, which can lead to mispairing with adenine (B156593). nih.gov The bulky N2-isobutyryl group would likely reside in the minor groove of a DNA duplex, potentially altering the local DNA structure and interactions with DNA-binding proteins.
Conformational Dynamics within DNA Duplexes
The presence of the N2-isobutyryl group would further influence the conformational landscape. This bulky group in the minor groove could restrict the conformational flexibility of the sugar-phosphate backbone and alter the width of the minor groove. The combined effect of the 8-hydroxyl group favoring a syn conformation and the steric hindrance from the N2-isobutyryl group could lead to a unique and potentially more pronounced distortion of the DNA helix compared to either modification alone.
Impact of the 8-Hydroxyl and N2-Isobutyryl Groups on Base Pairing and Stacking Interactions
The modifications at the 8 and N2 positions have direct consequences for the fundamental interactions that stabilize the DNA double helix: base pairing and base stacking.
Base Pairing: The 8-hydroxyl group allows 8-OH-dG to adopt a syn conformation, which facilitates the formation of a Hoogsteen base pair with adenine. This mispairing is a key mutagenic outcome of oxidative DNA damage. nih.gov When paired with cytosine, 8-OH-dG can still form a Watson-Crick-like base pair, but the stability of this pairing is reduced compared to a standard G-C pair. nih.govnih.gov The N2-isobutyryl group is not directly involved in the hydrogen bonds of the Watson-Crick face. However, its presence in the minor groove could indirectly influence the stability of base pairing by altering the local helical parameters and electrostatic environment.
Iv. Applications in Oligonucleotide Synthesis and Nucleic Acid Modification Research
Role as a Building Block in Phosphoramidite-Based Oligonucleotide Assembly
8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine, often referred to in its de-isobutyrylated form as 8-oxo-2'-deoxyguanosine (8-oxo-dG), is a cornerstone in the chemical synthesis of modified DNA strands. Its incorporation into oligonucleotides is primarily achieved through phosphoramidite (B1245037) chemistry, the standard method for automated DNA synthesis. medchemexpress.combroadpharm.com To be used in this process, the 8-hydroxy-2'-deoxyguanosine (B1666359) core is chemically modified to create a phosphoramidite amidite, a stable derivative suitable for the coupling reactions during synthesis. The N2-isobutyryl group serves as a protective group for the exocyclic amine of guanine (B1146940) during the synthesis process. medchemexpress.com
The synthesis of the phosphoramidite of 8-oxo-dG allows for its precise placement at any desired position within a synthetic oligonucleotide sequence. idtdna.com This site-specific incorporation is crucial for a wide range of research applications. Commercial availability of the phosphoramidite of N2-isobutyryl-2'-deoxyguanosine and its 5'-O-DMT protected form facilitates its use in standard DNA synthesizers. broadpharm.comtcichemicals.com The stability and reactivity of this building block under the conditions of solid-phase synthesis have been optimized to ensure efficient coupling and high-yield production of the desired modified oligonucleotides.
Following synthesis, the removal of the protecting groups, including the isobutyryl group, is a critical step. Mild deprotection conditions are often employed to preserve the integrity of the 8-hydroxyguanine (B145757) lesion. medchemexpress.com The successful synthesis of oligonucleotides containing 8-oxo-dG has been confirmed by techniques such as MALDI-TOF mass spectrometry. elsevierpure.com
Table 1: Key Features of 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine Phosphoramidite in Oligonucleotide Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Synthesis Method | Phosphoramidite Chemistry | medchemexpress.combroadpharm.com |
| Protective Group | N2-isobutyryl | medchemexpress.com |
| Incorporation | Site-specific at any position | idtdna.com |
| Commercial Availability | As phosphoramidite and protected nucleoside | broadpharm.comtcichemicals.com |
| Deprotection | Requires mild conditions | medchemexpress.com |
| Verification | MALDI-TOF Mass Spectrometry | elsevierpure.com |
Construction of Site-Specific DNA Adducts for Mechanistic Studies
The ability to incorporate 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine at specific sites in DNA is invaluable for studying the biological consequences of oxidative DNA damage. 8-oxo-dG is one of the most common lesions formed when DNA is exposed to reactive oxygen species (ROS). genelink.com By creating synthetic DNA strands containing a single, precisely located 8-oxo-dG adduct, researchers can investigate the mechanisms of DNA repair and the effects of this lesion on DNA replication and transcription. idtdna.comgenelink.combiosyn.com
These site-specifically modified oligonucleotides serve as substrates for a variety of enzymes involved in DNA metabolism. For instance, they are used to study the activity of DNA glycosylases, such as 8-oxoguanine DNA glycosylase (OGG1), which is responsible for recognizing and excising the 8-oxo-dG lesion from the DNA backbone as the initial step of the base excision repair (BER) pathway. nih.gov The efficiency of OGG1-mediated cleavage can be assessed using these synthetic substrates, providing insights into the enzyme's recognition of the damaged base in different sequence contexts. nih.gov
Furthermore, oligonucleotides containing 8-oxo-dG are employed to study the behavior of DNA polymerases when they encounter this lesion. These studies have revealed that 8-oxo-dG is a mutagenic lesion because it can mispair with adenine (B156593) during DNA replication, leading to G-to-T transversions. genelink.comnih.gov The use of synthetic DNA templates with a site-specific 8-oxo-dG allows for the detailed kinetic analysis of nucleotide incorporation opposite the lesion by various DNA polymerases, helping to elucidate the molecular basis of this mutagenic process. nih.gov
Development of Modified DNA Probes and Tools for Biochemical Assays
Oligonucleotides containing 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine can be utilized as specialized probes and tools in various biochemical assays. The presence of the 8-oxo-dG modification can alter the hybridization properties of a DNA probe. researchgate.net This change in stability can be harnessed to develop sensitive assays for detecting specific DNA sequences or for studying DNA-protein interactions.
While direct applications in fluorescence resonance energy transfer (FRET) probes are not extensively documented for this specific modification, the principle of using modified oligonucleotides in such assays is well-established. nih.govrsc.orgnih.gov A DNA probe dually labeled with a FRET donor and acceptor can signal hybridization to a target sequence through a change in fluorescence. The altered melting temperature of a probe containing 8-oxo-dG could be used to fine-tune the specificity and sensitivity of such hybridization-based assays.
Moreover, oligonucleotides with site-specific 8-oxo-dG lesions are critical tools for developing and validating assays aimed at detecting and quantifying this specific type of DNA damage in biological samples. For example, they can serve as standards or competitors in enzyme-linked immunosorbent assays (ELISAs) or other immunoassays that use antibodies specific to 8-oxo-dG. nih.gov
Studies on Nucleic Acid Interactions and Enzymatic Processing with Engineered DNA Strands
Engineered DNA strands containing 8-Hydroxy-N2-isobutyryl-2'-deoxyguanosine are instrumental in dissecting the intricate interactions between DNA and various proteins, as well as understanding the enzymatic processing of damaged DNA. The presence of an 8-oxo-dG lesion can significantly impact the local DNA structure and its recognition by proteins. researchgate.net
Studies using these modified DNA strands have provided detailed insights into how DNA repair enzymes locate and process 8-oxo-dG within the vast expanse of the genome. For example, research has shown that the recognition of 8-oxo-dG by OGG1 involves the enzyme flipping the damaged base out of the DNA helix and into its active site. researchgate.net The thermodynamic destabilization of the DNA duplex at the site of the lesion is thought to play a role in this recognition process. researchgate.net
Furthermore, the interaction of DNA polymerases with 8-oxo-dG-containing templates is a major area of investigation. The ability of different polymerases to bypass the lesion and the fidelity of nucleotide incorporation opposite it are crucial determinants of the mutagenic potential of 8-oxo-dG. The use of engineered DNA strands allows for a systematic comparison of the bypass efficiency and fidelity of various DNA polymerases.
Table 2: Investigated Interactions with 8-oxo-dG Containing DNA Strands
| Interacting Molecule/Process | Key Findings | Reference(s) |
|---|---|---|
| 8-oxoguanine DNA glycosylase (OGG1) | Recognizes and excises 8-oxo-dG, initiating base excision repair. The enzyme flips the damaged base out of the DNA helix. | nih.govresearchgate.net |
| DNA Polymerases | Can mis-incorporate adenine opposite 8-oxo-dG, leading to G-to-T transversions. The efficiency of bypass and fidelity of incorporation vary among different polymerases. | genelink.comnih.govnih.gov |
| MutSα (Mismatch Repair Protein) | Can recognize 8-oxo-dG in the context of slipped/mispaired intermediates in repetitive sequences. | nih.gov |
| Hybridization | The presence of 8-oxo-dG can destabilize the DNA duplex, affecting its melting temperature. | researchgate.netresearchgate.net |
V. Research on Dna Replication and Transcription Fidelity in the Presence of 8 Hydroxyguanosine Derivatives
Polymerase Bypass Mechanisms Across 8-Hydroxyguanosine (B14389) Lesions
When a replicative DNA polymerase encounters an 8-oxoG lesion, its progression can be impeded. mssm.edu To overcome this blockage, cells employ a strategy known as translesion synthesis (TLS), which involves specialized DNA polymerases capable of replicating past damaged DNA. nih.govyoutube.com These TLS polymerases generally have a more open and less constrained active site compared to high-fidelity replicative polymerases, allowing them to accommodate the distorted structure of a DNA lesion. mssm.eduyoutube.com
The bypass of 8-oxoG is a complex process involving multiple DNA polymerases, each with distinct efficiencies and fidelities. researchgate.net
Replicative Polymerases (e.g., Pol δ, Pol ε): High-fidelity polymerases like Polymerase δ (Pol δ) can be stalled by 8-oxoG. nih.govnih.gov While they can bypass the lesion, they do so with relatively low efficiency and are prone to misincorporating adenine (B156593) opposite it. nih.govbiorxiv.org Studies with human Pol δ have shown that in the presence of accessory proteins, it primarily inserts either the correct dCTP or the incorrect dATP opposite 8-oxoG, with misincorporation accounting for a significant fraction of bypass events. biorxiv.org
Y-Family TLS Polymerases: This family of polymerases plays a crucial role in bypassing DNA lesions.
Polymerase η (Pol η): Pol η is particularly important for bypassing 8-oxoG. nih.gov It can bypass the lesion with relative ease and, in many contexts, does so in a largely error-free manner by correctly inserting cytosine. nih.govresearchgate.net Evidence suggests that Pol η plays a significant role in preventing mutations arising from oxidative stress. nih.govresearchgate.net When a replicative polymerase like Pol δ stalls at an 8-oxoG lesion, a polymerase switch may occur, allowing Pol η to take over, bypass the damage, and then dissociate. nih.gov
Polymerase ι (Pol ι) and Polymerase κ (Pol κ): Other Y-family polymerases also participate in 8-oxoG bypass, but often with lower fidelity. For instance, DNA polymerase κ tends to preferentially insert adenine opposite the lesion, making its action inherently mutagenic. researchgate.net
X-Family Polymerases (e.g., Pol λ, Pol β): Polymerase λ (Pol λ) and Polymerase β (Pol β) are also involved in 8-oxoG bypass, often in the context of base excision repair (BER). researchgate.netoup.com Pol λ, in particular, has been shown to perform this bypass with a low error rate. researchgate.net
Role of Auxiliary Proteins: Accessory factors such as Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RPA) are critical in modulating the activity and accuracy of polymerases during lesion bypass. For Pol λ and Pol η, the presence of PCNA and RPA dramatically increases the efficiency and accuracy of correct dCTP incorporation opposite 8-oxoG. researchgate.net For the repair of A:8-oxoG mispairs, the interaction between the glycosylase MYH and PCNA is critical for efficient repair coupled to replication. nih.gov
Table 1: DNA Polymerase Activity at 8-oxoG Lesions
| DNA Polymerase | Polymerase Family | Bypass Efficiency | Fidelity (Preferred Insertion) | Reference |
|---|---|---|---|---|
| Polymerase δ (Pol δ) | B-Family (Replicative) | Low to Moderate | Inserts both Cytosine and Adenine | nih.govbiorxiv.org |
| Polymerase η (Pol η) | Y-Family (TLS) | High | Primarily Cytosine (Error-free) | nih.govresearchgate.netnih.govnih.gov |
| Polymerase κ (Pol κ) | Y-Family (TLS) | Moderate | Primarily Adenine (Error-prone) | researchgate.net |
| Polymerase λ (Pol λ) | X-Family (BER/TLS) | Moderate | Primarily Cytosine (Error-free) | researchgate.net |
| Polymerase β (Pol β) | X-Family (BER) | Moderate | Inserts both Cytosine and Adenine | oup.com |
Impact on Replication Fork Progression and Fidelity
The presence of an 8-oxoG lesion on the template strand can physically obstruct the high-fidelity replicative machinery, leading to the stalling of the replication fork. nih.govyoutube.com This stalling is a critical event that can threaten genome stability. Mechanistically, when the leading strand polymerase (Pol ε) encounters the lesion, synthesis can be inhibited. nih.gov This may result in the uncoupling of the replicative helicase (the CMG complex) from the polymerase, where the helicase continues to unwind the DNA downstream, exposing a stretch of single-stranded DNA on the template strand. nih.gov
Replication fork stalling at a lesion triggers a cellular response to prevent fork collapse and resume DNA synthesis. youtube.comyoutube.com This often involves the aforementioned polymerase switching, where the stalled replicative polymerase is temporarily replaced by a specialized TLS polymerase to bypass the damage. nih.govnih.gov Once the lesion is bypassed, the TLS polymerase dissociates, and the replicative polymerase re-engages to continue high-fidelity DNA synthesis. youtube.com
However, this bypass process significantly compromises the fidelity of replication. If a mutagenic polymerase like Pol κ is recruited, or if a polymerase like Pol δ misincorporates adenine, the error is introduced into the newly synthesized strand. researchgate.net While proofreading activities of replicative polymerases can correct some errors, mismatches involving 8-oxoG are often poorly proofread. nih.gov This failure to correct the misincorporation solidifies the mutation in the genome.
Influence on Transcriptional Read-Through and Gene Expression Regulation
Oxidative DNA damage not only affects DNA replication but also poses a significant barrier to transcription. An 8-oxoG lesion located on the transcribed strand of a gene can block the progression of RNA Polymerase II (RNAP II), halting transcription. nih.gov This blockage can have significant consequences for gene expression and cellular function.
To deal with transcription-blocking lesions, cells utilize a specialized DNA repair pathway called Transcription-Coupled Repair (TCR). nih.govpnas.org This pathway specifically removes DNA damage from the transcribed strands of active genes. Studies have shown that TCR of 8-oxoG requires several key proteins, including those typically associated with nucleotide excision repair, such as XPG, TFIIH, and the Cockayne syndrome B (CSB) protein. nih.gov A defect in this pathway leads to a dramatic increase in the mutation frequency at 8-oxoG sites within transcribed regions. nih.gov
Beyond being a simple impediment to transcription, there is growing evidence that 8-oxoG can function as an epigenetic-like mark that modulates gene expression. nih.govnih.govbiorxiv.org The presence of 8-oxoG in promoter regions, particularly in GC-rich sequences like transcription factor binding sites, has been correlated with changes in gene activity. nih.gov The lesion, in conjunction with its primary repair enzyme, 8-oxoguanine DNA glycosylase (OGG1), can recruit transcription factors to gene promoters and facilitate the activation of specific transcriptional programs, such as those involved in fibrosis. oup.com In other contexts, 8-oxoG has been shown to inhibit transcription. nih.gov This suggests that 8-oxoG is not merely a form of damage but can be part of a complex regulatory network that responds to cellular stress. biorxiv.orgoup.com
Mutagenic Consequences of 8-Hydroxyguanosine Incorporation (e.g., G→T Transversions)
The high mutagenic potential of 8-oxoG stems from its chemical structure, which allows it to adopt two different conformations relative to the deoxyribose sugar: syn and anti. researchgate.netnih.govnih.gov This conformational flexibility gives 8-oxoG dual coding potential. oup.com
anti-Conformation: In its anti conformation, 8-oxoG mimics standard guanine (B1146940) and forms a normal Watson-Crick base pair with cytosine. When a DNA polymerase reads 8-oxoG in this conformation, it correctly inserts a cytosine, resulting in error-free bypass. researchgate.netnih.govnih.gov
syn-Conformation: Due to the presence of the oxygen at C8, 8-oxoG can readily flip into the syn conformation. This rotation exposes the Hoogsteen edge of the base, which can form a stable base pair with adenine. oup.comnih.govnih.gov This 8-oxoG(syn):A(anti) base pair fits well within the active site of many DNA polymerases without causing major helical distortions. researchgate.netnih.gov
This mispairing with adenine is the primary source of 8-oxoG's mutagenicity. If a polymerase incorporates an adenine opposite an 8-oxoG lesion and this mismatch is not corrected by cellular repair systems (such as the MYH glycosylase, which excises the adenine from an A:8-oxoG pair), it will lead to a specific mutation in the next round of DNA replication. researchgate.netnih.gov The strand containing the original 8-oxoG will be repaired, but the new strand containing the misincorporated adenine will serve as a template, causing a thymine (B56734) to be incorporated opposite it. The ultimate result is a G:C to T:A transversion mutation. nih.govnih.govnih.gov This type of mutation is a common signature of oxidative stress found in various diseases, including cancer. nih.govmdpi.com
The same mutagenic outcome can occur if 8-hydroxy-dGTP from the oxidized nucleotide pool is mistakenly incorporated by a polymerase opposite an adenine in the template DNA, leading to an A:T to C:G transversion. nih.govnih.gov
Table 2: Mutagenic Pathway of 8-oxoG
| Step | Event | Molecular Basis | Consequence | Reference |
|---|---|---|---|---|
| 1 | Oxidative Damage | Guanine in DNA is oxidized to 8-oxoG. | Formation of a pre-mutagenic lesion. | nih.govnih.gov |
| 2 | Replication / Lesion Bypass | DNA polymerase encounters 8-oxoG. | 8-oxoG adopts the syn-conformation. | oup.comnih.gov |
| 3 | Misincorporation | Polymerase inserts Adenine (A) opposite 8-oxoG. | Formation of an 8-oxoG:A mismatch. | nih.govoup.com |
| 4 | Second Round of Replication | The strand with the misincorporated 'A' is used as a template. | Thymine (T) is inserted opposite Adenine (A). | researchgate.netnih.gov |
| 5 | Mutation Fixed | An original G:C base pair is permanently changed to a T:A base pair. | G→T Transversion Mutation. | nih.govnih.gov |
Vi. Enzymatic Recognition and Dna Repair Mechanisms for 8 Hydroxyguanosine Lesions
Base Excision Repair (BER) Pathway and Key Glycosylases (e.g., OGG1, MYH, NEIL1/2)
The primary defense against 8-oxoG is the Base Excision Repair (BER) pathway. mdpi.comfrontiersin.org This highly conserved mechanism is responsible for correcting small, non-helix-distorting base lesions. frontiersin.org The process is initiated by a specialized class of enzymes known as DNA glycosylases, which recognize and excise the damaged base. nih.govnih.gov
The recognition of the 8-oxoG lesion is a critical first step, performed by specific DNA glycosylases that can distinguish the damaged base from the vast excess of normal guanine (B1146940). youtube.comharvard.edu
8-Oxoguanine DNA Glycosylase 1 (OGG1): In mammalian cells, OGG1 is the principal enzyme responsible for excising 8-oxoG when it is paired with cytosine (8-oxoG:C). mdpi.comaacrjournals.orgnih.gov OGG1 is a bifunctional glycosylase, meaning it possesses both N-glycosylase activity to cleave the bond between the damaged base and the sugar backbone, and a weak AP-lyase activity to nick the DNA backbone at the resulting apurinic/apyrimidinic (AP) site. mdpi.comfrontiersin.orgaacrjournals.org The enzyme flips the 8-oxoG base out of the DNA helix and into its active site for excision. frontiersin.org However, OGG1 binds tightly to the AP site product, which can inhibit its turnover. This product inhibition is alleviated by AP Endonuclease-1 (APE1), which enhances OGG1's efficiency. frontiersin.orgportlandpress.com
MutY Homolog (MYH): If the 8-oxoG lesion escapes repair before DNA replication, DNA polymerases can misincorporate an adenine (B156593) opposite it, forming an 8-oxoG:A mismatch. nih.govnih.gov The MUTYH glycosylase (a homolog of the bacterial MutY) specifically recognizes this mismatch and excises the undamaged adenine base. nih.govnih.govresearchgate.net This action prevents the G:C to T:A transversion mutation that would otherwise occur in the next round of replication. frontiersin.org The removal of adenine initiates a BER cascade to restore a C opposite the 8-oxoG, giving OGG1 another opportunity to repair the original lesion. frontiersin.org
Nei-like DNA Glycosylases (NEIL1/2): The NEIL family of glycosylases, including NEIL1 and NEIL2, also participate in the repair of oxidized bases. While OGG1 is the primary enzyme for 8-oxoG in duplex DNA, NEIL1 and NEIL2 show activity on 8-oxoG lesions located in single-stranded DNA or bubble structures, which can occur during replication and transcription. nih.govresearchgate.net Studies have shown that NEIL1 and NEIL2 can serve as potential backup enzymes for OGG1. nih.govnih.gov When OGG1 is depleted or inhibited, the recruitment and retention of NEIL1 and NEIL2 at sites of oxidative damage increase, suggesting a compensatory role in removing 8-oxoG lesions. nih.govresearchgate.netnih.gov
Table 1: Key DNA Glycosylases in 8-Hydroxyguanosine (B14389) Repair
| Glycosylase | Primary Substrate | Function in 8-oxoG Repair |
|---|---|---|
| OGG1 | 8-oxoG:C | Recognizes and excises 8-oxoG from a pair with cytosine, initiating BER. mdpi.comaacrjournals.org |
| MUTYH | 8-oxoG:A | Recognizes adenine mispaired with 8-oxoG and excises the adenine. nih.govnih.gov |
| NEIL1/2 | Oxidized pyrimidines, FapyG | Acts on 8-oxoG in single-stranded or bubble DNA structures; serves as a backup for OGG1. nih.govresearchgate.net |
Following the excision of the damaged base by a glycosylase, the BER pathway proceeds through a series of coordinated steps to restore the DNA to its original state. This can occur via two main sub-pathways: short-patch BER and long-patch BER.
Short-Patch BER: This is the predominant pathway for repairing 8-oxoG lesions. nih.gov After OGG1 excises the base, APE1 cleaves the phosphodiester backbone at the AP site. frontiersin.org DNA Polymerase β (Pol β) is then recruited to the site. mdpi.com Pol β has a dual function: it removes the remaining sugar-phosphate (dRP) group and then fills the single-nucleotide gap by synthesizing a new cytosine. frontiersin.orgnih.gov The final step is the sealing of the DNA nick by a complex of DNA Ligase III and its cofactor, X-ray repair cross-complementing protein 1 (XRCC1). mdpi.com
Long-Patch BER: While less common for 8-oxoG, long-patch BER can be initiated, particularly when the 5' terminus at the gap is resistant to Pol β's lyase activity. In this pathway, which replaces 2-13 nucleotides, DNA polymerases δ or ε (Pol δ/ε), in conjunction with Proliferating Cell Nuclear Antigen (PCNA), perform strand displacement synthesis. pnas.org The resulting flap structure is then cleaved by Flap Endonuclease-1 (FEN-1). pnas.org Finally, DNA Ligase I seals the nick to complete the repair. pnas.org The repair pathway initiated by MUTYH after excising adenine from an 8-oxoG:A pair often proceeds via long-patch BER. frontiersin.orgpnas.org
Mismatch Repair (MMR) Pathway Involvement in 8-Hydroxyguanosine Processing
The Mismatch Repair (MMR) system is primarily known for correcting base-base mismatches and small insertions or deletions that arise during DNA replication. nih.govyoutube.com While BER is the main pathway for 8-oxoG, evidence suggests that the MMR pathway also plays a role in processing this lesion. nih.gov
The involvement of MMR appears to be most significant when 8-oxodGTP from the nucleotide pool is mistakenly incorporated into the newly synthesized DNA strand opposite an adenine. nih.gov The MMR system, particularly the MutSα complex (a heterodimer of MSH2 and MSH6), can recognize the resulting 8-oxoG:A mispair in the daughter strand. frontiersin.orgnih.gov This recognition can trigger the excision of the segment containing the misincorporated 8-oxoG, thereby preventing a potential mutation. nih.gov Studies in yeast and mammalian cells have shown that deficiencies in MMR proteins, such as MSH2, lead to an accumulation of 8-oxoG in the genome, highlighting the role of MMR in mitigating the effects of oxidative damage. frontiersin.orgnih.gov However, some research indicates that 8-oxoG paired with cytosine or adenine is not efficiently processed by the human MMR system, suggesting its contribution may be context-dependent or secondary to BER. nih.gov
Translesion Synthesis (TLS) Polymerases and Their Role in Bypass
When DNA damage like 8-oxoG is encountered by the replication machinery and has not been repaired, the replication fork can stall. To prevent the collapse of the fork and potential cell death, cells employ a damage tolerance mechanism called Translesion Synthesis (TLS). reactome.orgyoutube.comyoutube.com TLS utilizes specialized, low-fidelity DNA polymerases to synthesize DNA directly across the lesion. reactome.org
Several TLS polymerases are capable of bypassing 8-oxoG:
DNA Polymerase η (Pol η): This polymerase plays a significant role in the error-free bypass of 8-oxoG. researchgate.netnih.gov In vitro and in vivo studies have demonstrated that Pol η preferentially inserts the correct base, cytosine, opposite the 8-oxoG lesion. nih.gov The absence of Pol η in yeast leads to an increased mutation rate when OGG1 is also deficient, indicating its crucial role in preventing mutations from oxidative damage. nih.gov
DNA Polymerase λ (Pol λ): This X-family polymerase is also highly efficient and accurate in bypassing 8-oxoG. pnas.orgnih.gov In the presence of auxiliary proteins like PCNA and RP-A, Pol λ shows a strong preference for incorporating dCTP opposite 8-oxoG, significantly more so than the incorrect dATP. pnas.orgresearchgate.net
Other Polymerases: Other polymerases, such as Pol ι and Pol κ, can also bypass 8-oxoG, but often with lower fidelity, preferentially inserting adenine opposite the lesion, which is a mutagenic event. researchgate.net
The choice of TLS polymerase can therefore determine whether the bypass is error-free or error-prone, having a direct impact on the mutagenic outcome of the lesion.
Coordination of DNA Repair with Cell Cycle Checkpoints
To maintain genomic stability, DNA repair processes are intricately coordinated with cell cycle progression. Cell cycle checkpoints are surveillance mechanisms that can arrest the cell cycle to provide a window of time for DNA repair to occur before the damage is fixed as a permanent mutation during DNA replication (S phase) or segregated to daughter cells during mitosis (M phase).
The presence of 8-oxoG and the intermediates generated during its repair, such as single-strand breaks (SSBs), can activate checkpoint signaling. frontiersin.org For instance, the accumulation of SSBs during BER can lead to the activation of PARP1, a protein that not only participates in the repair process but also signals the presence of DNA damage. mdpi.com This signaling can contribute to the activation of checkpoint kinases like ATM and ATR, which in turn phosphorylate downstream targets to halt cell cycle progression. While the direct link between a single 8-oxoG lesion and a robust checkpoint response is not as strong as that for more complex damage like double-strand breaks, the accumulation of oxidative damage can certainly trigger these pathways. taylorandfrancis.com Furthermore, some repair proteins themselves have been shown to interact with checkpoint components, ensuring that the cell cycle does not resume until the lesion has been properly addressed. This coordination ensures that the mutagenic potential of lesions like 8-hydroxyguanosine is minimized.
Vii. Investigations into Genotoxicity and Mutagenesis Induced by 8 Hydroxyguanosine
In Vitro Genotoxicity Assays (e.g., Comet Assay, Micronucleus Assay)
The genotoxicity of oxidative DNA lesions is frequently evaluated using a battery of in vitro assays that detect DNA damage and chromosomal instability. The comet assay, or single-cell gel electrophoresis, is a primary tool for measuring DNA strand breaks and alkali-labile sites. nih.gov The alkaline version of this assay is particularly sensitive for detecting single-stranded DNA breaks (SSB) that arise from direct oxidative attack or as intermediates in the repair of base lesions. toxys.comnih.gov
To specifically detect oxidative base damage like 8-hydroxyguanosine (B14389) (also known as 8-oxoguanine or 8-oxoG), the standard comet assay is often modified by incorporating lesion-specific DNA repair enzymes. nih.gov The enzyme formamidopyrimidine DNA glycosylase (FPG) recognizes and cleaves oxidized purines, including 8-oxoG, converting the base lesion into a strand break that can be quantified as an increase in the comet tail's DNA content. toxys.comresearcher.life Comparing the results with and without FPG treatment allows for a specific measurement of oxidative base damage. toxys.com Studies using this method have successfully quantified oxidative DNA damage induced by various agents in different cell types, including human lymphocytes and hepatoma (HepG2) cells. nih.govnih.gov
While the comet assay detects direct DNA damage, the micronucleus assay assesses chromosomal instability. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of genotoxic events and chromosome-damaging (clastogenic) agents. Oxidative stress leading to the formation of lesions like 8-oxoG can result in replication errors and DNA breaks, ultimately increasing micronucleus frequency.
| Assay | Endpoint Detected | Relevance to 8-Hydroxyguanosine | Reference |
|---|---|---|---|
| Alkaline Comet Assay | DNA Single-Strand Breaks (SSBs) and Alkali-Labile Sites | Detects strand breaks that are direct consequences of oxidative damage or intermediates of base excision repair of 8-oxoG. | toxys.comnih.gov |
| FPG-Modified Comet Assay | Oxidized Purine (B94841) Bases (e.g., 8-oxoG) | Provides specific detection and quantification of 8-oxoG lesions by enzymatically converting them into measurable SSBs. | nih.govtoxys.comresearcher.life |
| Micronucleus Assay | Chromosome Breaks or Loss (Genomic Instability) | Measures downstream consequences of unrepaired or misrepaired DNA lesions like 8-oxoG, which can lead to chromosomal aberrations. | frontiersin.org |
Mutagenic Potential in Model Organisms and Cellular Systems
8-hydroxyguanosine is recognized as a potent premutagenic lesion because of its ambiguous base-pairing properties. nih.gov Due to a rotation around the N-glycosidic bond, 8-oxoG can exist in an anti-conformation, which correctly pairs with cytosine, or a syn-conformation, which preferentially mispairs with adenine (B156593) via a Hoogsteen edge. nih.gov If this 8-oxoG:A mispair is not corrected before the next round of DNA replication, it results in a permanent G:C to T:A transversion mutation. nih.govaacrjournals.org This specific mutation is one of the most common somatic mutations found in human cancers. nih.gov
Studies using shuttle plasmid vectors in mammalian cells (e.g., simian COS-7, human 293T, and NIH 3T3 cells) have consistently demonstrated the mutagenic potential of 8-oxoG. nih.govoup.com When a plasmid containing a site-specific 8-oxoG lesion is replicated in these cells, the mutation frequency is typically reported to be in the range of 4-8%. nih.govoup.com The predominant mutation observed is the characteristic G→T transversion, although G→C and G→A mutations have also been detected at lower frequencies. nih.gov
The mutagenic potential of N2-substituted guanine (B1146940) adducts, such as those derived from butadiene metabolites, has also been investigated. nih.gov While these specific adducts were found to have low mutagenic frequencies, they were noted to be blocking lesions for E. coli polymerases. nih.gov The presence of a bulky group at the N2 position, like the isobutyryl group in 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine, could potentially influence mutagenicity by altering DNA conformation, affecting polymerase bypass, or interfering with recognition by DNA repair glycosylases.
| Cell System | Experimental Approach | Observed Mutation Frequency | Primary Mutation Type | Reference |
|---|---|---|---|---|
| Simian COS-7 Cells | Single-Stranded Phagemid Vector | 4–7% | G→T Transversion | nih.gov |
| Human 293T Cells | Double-Stranded Shuttle Plasmid | 5.2–6.8% | G→T Transversion | oup.com |
| Mouse NIH 3T3 Cells | Double-Stranded Vector | ~1.0% (for 8-oxodA) to 5-8% (for 8-oxodG) | G→T Transversion | nih.govoup.com |
Induction of DNA Strand Breaks Associated with Oxidative Damage
Oxidative damage can lead to DNA strand breaks through two primary mechanisms. First, reactive oxygen species, such as the hydroxyl radical, can attack the deoxyribose sugar backbone of DNA, leading directly to the formation of a single-strand break. nih.gov Second, and more commonly in the context of base damage, strand breaks arise as intermediates during the base excision repair (BER) pathway that removes lesions like 8-oxoG. nih.govfrontiersin.org
The BER process is initiated by a specific DNA glycosylase, such as 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base. nih.govfrontiersin.org This action creates an apurinic/apyrimidinic (AP) site. Subsequently, an AP endonuclease (APE1) cleaves the phosphodiester backbone at the AP site, creating a single-strand break. frontiersin.org This break is then processed by other enzymes to restore the correct nucleotide. While essential for repair, these transient strand break intermediates can be hazardous if repair is slow or incomplete, potentially leading to replication fork collapse and the formation of more dangerous double-strand breaks. frontiersin.org Studies have shown that agents generating singlet oxygen can induce both 8-oxoG formation and selective single-strand breaks at guanine residues in plasmid DNA. nih.gov
Mechanisms of Genomic Instability Mediated by 8-Hydroxyguanosine
The accumulation of 8-hydroxyguanosine contributes to genomic instability through several interconnected mechanisms.
Mutagenesis : As detailed previously, the primary mechanism is the high frequency of G:C to T:A transversion mutations. nih.govaacrjournals.org The accumulation of these mutations in critical genes, such as tumor suppressors (e.g., p53) and oncogenes (e.g., Ras), is a key driver of carcinogenesis. acs.org
Replication Stress and Fork Collapse : The presence of 8-oxoG in the DNA template can stall the replication machinery. nih.gov This stalling can lead to the collapse of the replication fork, which in turn can generate DNA double-strand breaks, a severe form of DNA damage that can trigger large-scale genomic rearrangements like deletions, insertions, and translocations. frontiersin.org
Interference with DNA Repair and Protein Binding : High levels of 8-oxoG can overwhelm the BER pathway. nih.gov Unrepaired lesions or repair intermediates can interfere with other cellular processes. For example, 8-oxoG lesions within telomeric repeat sequences have been shown to disrupt the binding of shelterin proteins TRF1 and TRF2, which are essential for maintaining telomere integrity and preventing chromosomal fusions. frontiersin.org This interference can accelerate telomere shortening and dysfunction, another source of genomic instability. frontiersin.org
Chromosomal Aberrations : The failure to properly repair 8-oxoG-induced damage can lead to the formation of micronuclei and other visible chromosomal abnormalities, reflecting widespread genomic instability. aacrjournals.org This instability is a characteristic feature of many cancer cells, which often exhibit deficiencies in DNA repair pathways, including those that handle oxidative damage. nih.gov
Viii. Advanced Analytical and Biophysical Methodologies for Research on 8 Hydroxyguanosine
Chromatographic Techniques for Detection and Quantification in Research Samples
Chromatographic methods are the cornerstone for the separation and quantification of modified nucleosides from complex biological matrices like DNA hydrolysates or urine. These techniques offer high sensitivity and specificity, crucial for detecting the low levels of adducts often found in vivo.
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for analyzing modified nucleosides. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). umich.edu For nucleoside analysis, reversed-phase columns (e.g., C18 or the more hydrophobic C30) are commonly used, where more polar compounds elute earlier. nih.govumich.edu By comparing retention times and UV absorbance spectra with known standards, nucleosides can be identified and quantified. nih.gov The protocol involves enzymatic digestion of DNA to release the individual nucleosides, followed by analysis. umich.edu
HPLC with Electrochemical Detection (HPLC-EC): This method is particularly suited for electroactive compounds like 8-OHdG. After chromatographic separation, the eluent passes through an electrochemical detector where a potential is applied. The oxidation of 8-OHdG generates an electrical current that is proportional to its concentration, allowing for highly sensitive quantification. HPLC-EC has been extensively used for measuring 8-OHdG due to its facile oxidation. nih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This has become a dominant and highly specific platform for DNA adduct analysis. mdpi.comresearchgate.net After HPLC separation, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. oup.com Tandem mass spectrometry allows for the selection of a specific parent ion (the adducted nucleoside) and its fragmentation to produce characteristic product ions. oup.com This process, known as selected reaction monitoring (SRM), provides exceptional specificity and sensitivity. oup.comescholarship.org For most 2'-deoxynucleoside adducts, a common fragmentation pathway is the loss of the 2'-deoxyribose moiety, which can be used to screen for adducts. oup.com This method requires a relatively small amount of DNA (as low as 2 µg) and can detect adduct levels as low as a few lesions per 10⁶ DNA bases. nih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique capable of measuring multiple modified DNA bases in a single run. nih.gov Unlike HPLC, GC-MS typically analyzes the modified base (e.g., 8-hydroxyguanine) after acidic hydrolysis of the DNA. nih.govoup.com The sample must first undergo derivatization to make the analytes volatile for gas chromatography. nih.govnih.gov Following separation in the GC column, the mass spectrometer provides definitive identification and quantification, often using isotope-dilution methods with labeled internal standards for high precision. nih.govnih.gov Studies have shown that GC-MS can achieve excellent sensitivity and provide results that correlate well with those from HPLC-MS/MS. nih.govnist.gov
Table 1: Comparison of Chromatographic Techniques for Modified Nucleoside Analysis
| Technique | Principle | Sample Preparation | Typical Limit of Detection (for 8-OHdG) | Key Advantages |
|---|---|---|---|---|
| HPLC-EC | Separation by HPLC, detection via electrochemical oxidation. nih.gov | Enzymatic hydrolysis of DNA to nucleosides. | Picogram levels. | High sensitivity for electroactive compounds. |
| HPLC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio after ionization and fragmentation. oup.com | Enzymatic hydrolysis of DNA to nucleosides. nist.gov | 1-5 adducts per 10⁶ bases. nih.govnist.gov | High specificity and structural confirmation. nih.gov |
| GC-MS | Separation of volatile derivatives by GC, detection by mass spectrometry. nih.gov | Acid hydrolysis of DNA to bases, followed by derivatization. nih.govnih.gov | ~2.5 nM in urine (1 ml sample). nih.gov | Can measure multiple modified bases simultaneously. nih.gov |
Electrochemical Biosensors and Immunochemical Assays for Research Applications
While chromatographic methods are highly accurate, they often require significant sample preparation and expensive equipment. Biosensors and immunoassays offer alternative or complementary approaches that can be faster and more suitable for high-throughput screening.
Electrochemical Biosensors: These devices use a biological recognition element, such as immobilized DNA, coupled to an electrochemical transducer. creative-biolabs.comnih.gov Damage to the immobilized DNA by a target analyte can be detected by changes in the electrochemical signal, such as the oxidation peaks of guanine (B1146940) and adenine (B156593). mdpi.comresearchgate.net The appearance of new peaks corresponding to oxidized bases like 8-oxoguanine can also be monitored directly. nih.gov These sensors offer rapid, sensitive, and often label-free detection of DNA damage. creative-biolabs.commdpi.com
Immunochemical Assays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISA) utilize antibodies that specifically recognize a target molecule. For 8-OHdG research, competitive ELISA kits are widely available. abcam.comthermofisher.com In this format, a microplate is coated with 8-OHdG. The research sample is added along with a specific antibody. The 8-OHdG in the sample competes with the coated 8-OHdG for binding to the limited amount of antibody. elabscience.com The amount of antibody bound to the plate, which is inversely proportional to the concentration of 8-OHdG in the sample, is then measured using a secondary antibody conjugated to an enzyme that produces a colorimetric signal. thermofisher.com ELISA is suitable for various sample types, including urine, plasma, and tissue extracts, but it's important to note that the antibody may recognize both the free nucleoside and the nucleoside within DNA, which can lead to different concentration measurements compared to LC-MS methods. abcam.comarigobio.com
Table 2: Overview of Immunoassay and Biosensor Research Applications
| Method | Principle | Sample Types | Sensitivity (for 8-OHdG) | Notes |
|---|---|---|---|---|
| Electrochemical Biosensor | Measures changes in electrochemical properties of immobilized DNA upon damage. nih.govmdpi.com | Aqueous solutions, potentially biological fluids. nih.gov | Detection limits in the micromolar (µM) range reported for some analytes. nih.gov | Offers rapid, label-free detection. creative-biolabs.com |
| Competitive ELISA | Antigen in sample competes with coated antigen for antibody binding. abcam.comelabscience.com | Urine, Saliva, Plasma, Serum, Tissue/Cell Lysates. abcam.comarigobio.com | Typically ~0.59 ng/mL. abcam.comarigobio.com | May not differentiate between free and DNA-incorporated adducts. arigobio.com |
Mass Spectrometry-Based Adductomics for Comprehensive Analysis of Modified DNA
DNA adductomics aims to perform a global, comprehensive analysis of all DNA modifications within a genome. nih.gov This emerging field relies heavily on recent advancements in high-resolution mass spectrometry (HRMS). nih.govresearchgate.net The general strategy involves enzymatic hydrolysis of DNA to deoxynucleosides, followed by LC-MS analysis. acs.org
The key feature exploited in adductomics is the characteristic neutral loss of the 2'-deoxyribose sugar (116.0474 Da) upon collision-induced dissociation of a modified deoxynucleoside. mdpi.comacs.org By setting the mass spectrometer to screen for this specific neutral loss, it is possible to identify a wide range of potential DNA adducts in an untargeted manner. mdpi.com High-resolution instruments provide accurate mass measurements of the adduct, allowing for the determination of its elemental composition. researchgate.netacs.org Subsequent fragmentation (MS³ analysis) of the modified base can provide further structural details. acs.org This powerful approach allows for the discovery of novel DNA adducts and provides a snapshot of the total DNA damage from various exposures. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Modified DNA
While mass spectrometry excels at identifying and quantifying adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of modified DNA oligonucleotides in solution. acs.orgnih.gov NMR provides detailed information about the conformation of the modified nucleoside, its effect on the local DNA helix structure, and its influence on base pairing. acs.orgresearchgate.net
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to measure through-space distances between protons. acs.orgnih.gov These distance restraints, along with other NMR-derived data, are used in computational molecular dynamics calculations to generate a model of the DNA duplex structure. acs.org Such studies can reveal how an adduct like 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine might distort the DNA helix, disrupt Watson-Crick base pairing, or alter the width of the major and minor grooves, providing critical insights into the structural basis of its potential mutagenicity. acs.orgyoutube.com
Immunohistochemistry and Immunocytochemistry in Cellular and Tissue Models
Immunohistochemistry (IHC) and immunocytochemistry (ICC) are powerful techniques used to visualize the presence and distribution of specific molecules within tissues and cells, respectively. youtube.com These methods rely on highly specific antibodies that bind to the target of interest.
In the context of DNA damage, monoclonal antibodies that specifically recognize 8-OHdG are widely used. jaica.comnih.gov For IHC, thin sections of paraffin-embedded or frozen tissue are incubated with the primary antibody against 8-OHdG. jaica.comoup.com A secondary antibody, linked to an enzyme or a fluorophore, is then used to detect the primary antibody, producing a colored stain or fluorescent signal at the location of the adduct. jaica.com This allows researchers to identify which cells within a tissue are experiencing oxidative stress and to determine the subcellular localization (e.g., nuclear vs. cytoplasmic/mitochondrial) of the DNA damage. nih.govoup.comudg.mx For instance, studies have shown that the nuclear expression of 8-OHdG is often detected in areas of active inflammation. nih.gov ICC follows the same principle but is applied to cultured cells fixed on slides. These techniques are invaluable for correlating the presence of specific DNA adducts with pathological changes in tissues and for studying the response of cells to damaging agents. histospring.comnih.gov
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the chemical compound "this compound" and its interplay with the cellular processes and regulatory pathways outlined in your request.
The extensive body of research focuses on the well-studied compound 8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) , also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). This related molecule is a widely recognized biomarker of oxidative DNA damage. The key structural difference is the absence of the N2-isobutyryl group in 8-OHdG.
Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline, as the specific research findings for this particular compound are not present in the current scientific literature based on the performed searches.
Q & A
Basic Research Questions
Q. What is the biological significance of 8-OHdG as a biomarker in oxidative DNA damage studies?
- Methodological Context : 8-OHdG is a stable lesion formed by reactive oxygen species (ROS) attacking guanine residues in DNA. It serves as a biomarker for oxidative stress and is implicated in aging, carcinogenesis, and neurodegenerative diseases. Detection involves isolating DNA from biological samples (e.g., blood, urine, tissues) and quantifying 8-OHdG using techniques like HPLC-EC, GC-MS, or ELISA. For example, competitive ELISA kits (e.g., ab201734) achieve intra-assay CV% <5% for spiked samples, ensuring reproducibility .
Q. How do researchers validate the reliability of 8-OHdG measurements across different analytical platforms?
- Methodological Context : Cross-validation using multiple methods (e.g., HPLC-EC vs. LC-MS/MS) is critical due to risks of artifactual oxidation during DNA extraction. Studies recommend pre-treating samples with antioxidants like TEMPO to suppress dG auto-oxidation and using cold workup procedures to minimize Fe²⁺-mediated oxidation . For instance, Rossner et al. (2016) demonstrated improved ELISA-HPLC-MS/MS agreement by optimizing antibody specificity and sample preparation .
Q. What are the clinical correlations between elevated 8-OHdG levels and specific diseases?
- Methodological Context : Epidemiological studies link urinary 8-OHdG to depression, cancer, and metabolic disorders. For example, a 2006 study found significantly higher serum 8-OHdG in patients with major depression (adjusted for smoking, BMI, and alcohol intake) using ELISA, suggesting oxidative stress as a comorbidity mechanism . Longitudinal studies highlight intraindividual variability (CV = 0.18–1.06), necessitating repeated measurements for robust correlations .
Advanced Research Questions
Q. How can researchers mitigate artifactual 8-OHdG formation during DNA isolation and analysis?
- Methodological Context : Key strategies include:
- Using TEMPO (a nitroxide radical scavenger) in all steps to block Fe²⁺-mediated oxidation .
- Avoiding transition metals in reagents and employing cold workup conditions (0–4°C) .
- Rapid processing to limit incubation times and enzymatic degradation (e.g., avoiding acid phosphatase, which contains Fe³⁺) .
- Validating methods with negative controls (e.g., unexposed rat liver DNA showing 0.23 ± 0.020 8-OHdG/10⁵ dG) .
Q. What experimental models best recapitulate 8-OHdG accumulation under environmental or occupational exposures?
- Methodological Context :
- UVB exposure : Hairless mice exposed to 16.8 kJ/m² UVB thrice weekly showed a 6.1-fold increase in epidermal 8-OHdG via immunohistochemistry, linked to lipid peroxidation and peroxynitrite formation .
- Asbestos workers : Marczynski et al. (2000b) correlated 8-OHdG levels in leukocyte DNA with occupational asbestos exposure using 32P-postlabeling, adjusted for smoking and polymorphisms in detoxification enzymes .
Q. How do conflicting results on 8-OHdG’s role in carcinogenesis arise, and how can they be resolved?
- Methodological Context : Discrepancies stem from:
- Analytical variability : GC-MS may overestimate 8-OHdG due to derivatization artifacts, whereas HPLC-EC lacks sensitivity for low-abundance samples .
- Biological context : Tissue-specific repair mechanisms (e.g., mitochondrial vs. nuclear DNA) and confounding factors (e.g., inflammation in UVB studies) .
- Solution : Standardized protocols from the European Standards Committee for Oxidative DNA Damage and inter-laboratory validation (e.g., using isotope-dilution LC-MS/MS) .
Q. What emerging technologies enable genome-wide mapping of 8-OHdG at single-nucleotide resolution?
- Methodological Context : Recent studies integrate next-generation sequencing with immunoprecipitation (e.g., 8-OHdG-specific antibodies) or chemical labeling. For example, An et al. (2021) used click chemistry and nanopore sequencing to reveal reduced 8-OHdG at G-quadruplex sites, highlighting structural influences on oxidative damage . Computational tools like CiteSpace identify hotspots (e.g., Alzheimer’s, diabetes) for targeted 8-OHdG analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
